Cas no 92146-38-8 ([(5,7-Dichloroquinolin-8-yl)oxy]acetic acid)
92146-38-8 structure
Product Name:[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid
Numero CAS:92146-38-8
MF:C11H7Cl2NO3
MW:272.084181070328
CID:998124
PubChem ID:271277
Update Time:2025-04-20
[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- NCIStruc1_000688
- NCI60_000335
- 2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid
- NSC-114743
- NCIStruc2_000648
- CHEMBL1369601
- CCG-37746
- 92146-38-8
- NCI114743
- NCGC00097259-01
- NSC114743
- [(5,7-dichloroquinolin-8-yl)oxy]acetic acid
- DTXSID80919343
- NCGC00014150-02
- ((5,7-dichloro-8-quinolinyl)oxy)acetic acid
- NCGC00014150
- [(5,7-Dichloroquinolin-8-yl)oxy]acetic acid
-
- Inchi: 1S/C11H7Cl2NO3/c12-7-4-8(13)11(17-5-9(15)16)10-6(7)2-1-3-14-10/h1-4H,5H2,(H,15,16)
- Chiave InChI: NJYVIGAFFXUJHS-UHFFFAOYSA-N
- Sorrisi: ClC1=CC(=C(C2C1=CC=CN=2)OCC(=O)O)Cl
Proprietà calcolate
- Massa esatta: 270.98
- Massa monoisotopica: 270.98
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 290
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 59.4Ų
Proprietà sperimentali
- Densità: 1.547
- Punto di ebollizione: 460.3°C at 760 mmHg
- Punto di infiammabilità: 232.2°C
- Indice di rifrazione: 1.659
[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
92146-38-8 ([(5,7-Dichloroquinolin-8-yl)oxy]acetic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti